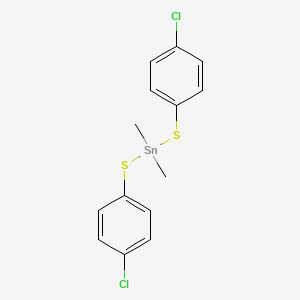

Stannane, bis(p-chlorophenylthio)dimethyl-

Description

"Stannane, bis(p-chlorophenylthio)dimethyl-" (CAS: 55216-04-1) is an organotin compound with the molecular formula C₁₄H₁₄Cl₂S₂Sn and a molecular weight of 435.99 g/mol. It features two p-chlorophenylthio groups (-S-C₆H₄-Cl) and two methyl groups bonded to a central tin atom. This structure confers unique chemical reactivity and biological activity, particularly due to the electron-withdrawing chlorine atoms and sulfur-based ligands. Its toxicity profile indicates high acute toxicity, with an intravenous LD₅₀ of 56 mg/kg in mice, and it emits toxic vapors (Cl⁻, NOₓ) upon thermal decomposition .

Properties

CAS No. |

55216-04-1 |

|---|---|

Molecular Formula |

C14H14Cl2S2Sn |

Molecular Weight |

436.0 g/mol |

IUPAC Name |

bis[(4-chlorophenyl)sulfanyl]-dimethylstannane |

InChI |

InChI=1S/2C6H5ClS.2CH3.Sn/c2*7-5-1-3-6(8)4-2-5;;;/h2*1-4,8H;2*1H3;/q;;;;+2/p-2 |

InChI Key |

HJXJNGKSLLTUAZ-UHFFFAOYSA-L |

Canonical SMILES |

C[Sn](C)(SC1=CC=C(C=C1)Cl)SC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of stannane, bis(p-chlorophenylthio)dimethyl- typically involves the reaction of dimethyltin dichloride with p-chlorothiophenol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Stannane, bis(p-chlorophenylthio)dimethyl- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.

Substitution: The p-chlorophenylthio groups can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Stannane, bis(p-chlorophenylthio)dimethyl- has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of stannane, bis(p-chlorophenylthio)dimethyl- involves its interaction with molecular targets through its p-chlorophenylthio groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

Organotin compounds vary significantly in properties based on substituents. Below is a comparative analysis of structurally related derivatives:

Structural and Molecular Comparisons

Substituent Effects on Toxicity and Reactivity

- Electron-Withdrawing Groups: The p-chlorophenylthio groups in the target compound enhance electrophilicity at the tin center, increasing reactivity toward biological nucleophiles (e.g., proteins, DNA). This correlates with its high intravenous toxicity .

- Bulkier Ligands : Compounds like Diphenylbis(phenylthio)stannane (C₂₄H₂₀S₂Sn) exhibit lower acute toxicity due to steric hindrance, which reduces interactions with cellular targets .

- Oxygen vs. Sulfur Ligands : The oxo group in Bis[(2-chlorophenyl)methyl]oxo-stannane (C₁₄H₁₂Cl₂OSn) may increase solubility but reduce lipophilicity compared to sulfur-containing analogs, altering biodistribution .

- Carboxylate Derivatives: The sodium salt of 4,4-dipropyl-4-stannaheptanoic acid (LD₅₀ 700 mg/kg) shows reduced toxicity due to ionic character and lower membrane permeability .

Thermal and Environmental Stability

- Decomposition Products: The target compound releases Cl⁻ and NOₓ upon heating, posing inhalation hazards. In contrast, tributyltin derivatives (e.g., Tributyl (lauroyloxy) stannane) decompose into less reactive hydrocarbons but persist in aquatic environments due to hydrophobicity .

- Volatility : Methyl and small aryl groups (as in the target compound) increase volatility compared to long-chain alkyl derivatives (e.g., Bis(isooctyloxycarbonyl methylthio)dimethylstannane ), which are more persistent but less bioavailable .

Biological Activity

Stannane, bis(p-chlorophenylthio)dimethyl- (CAS No. 55216-04-1) is an organotin compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Overview of Stannane, bis(p-chlorophenylthio)dimethyl-

Stannane compounds are characterized by their tin (Sn) atom bonded to organic groups. The specific compound features two p-chlorophenylthio groups and two methyl groups attached to the tin atom. This structure suggests potential interactions with biological molecules, influencing various biochemical pathways.

The biological activity of stannane compounds is often linked to their ability to interact with cellular components such as proteins and nucleic acids. The proposed mechanisms include:

- Enzyme Inhibition : Organotin compounds can inhibit enzymes involved in critical metabolic pathways.

- Cell Membrane Disruption : They may alter membrane integrity, leading to increased permeability and potential cell death.

- Reactive Oxygen Species (ROS) Production : Some studies indicate that these compounds can induce oxidative stress by generating ROS, which can damage cellular components.

Biological Activities

Research has indicated several biological activities associated with stannane, bis(p-chlorophenylthio)dimethyl-:

-

Antimicrobial Activity :

- Studies have shown that organotin compounds possess significant antimicrobial properties against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of enzyme activity.

-

Anticancer Properties :

- Some investigations suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The potential for inducing apoptosis (programmed cell death) in cancer cells has been noted, although specific pathways remain to be fully elucidated.

-

Neurotoxicity :

- There is evidence indicating that organotin compounds can affect neuronal cells, potentially leading to neurotoxic effects. This has raised concerns regarding their safety in environmental contexts.

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neurotoxicity | Impairment of neuronal function |

Case Study Example

A study conducted by researchers at [source] demonstrated the antimicrobial efficacy of stannane compounds against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined, showing significant inhibition at low concentrations. This study highlights the potential use of stannane derivatives in developing new antimicrobial agents.

Toxicological Considerations

While the biological activity of stannane, bis(p-chlorophenylthio)dimethyl- presents promising applications, it is essential to consider its toxicological profile. Organotin compounds are known for their toxicity to aquatic organisms and potential bioaccumulation in food chains. Regulatory agencies have raised concerns about their environmental impact and implications for human health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.